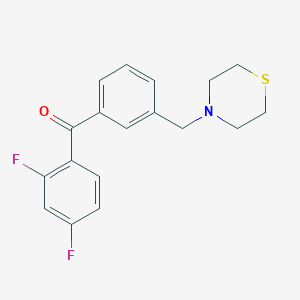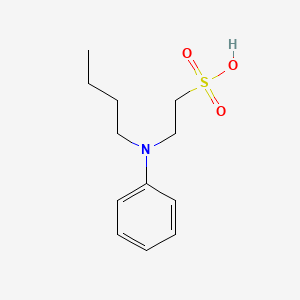
N-BUTYL-N-PHENYLTAURINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BUTYL-N-PHENYLTAURINE is an organic compound with the molecular formula C12H19NO3S It is a sulfonic acid derivative, characterized by the presence of a butyl group, a phenyl group, and an amino group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N-PHENYLTAURINE can be achieved through several methods. One common approach involves the reaction of butylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-N-PHENYLTAURINE undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonates.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic conditions.
Major Products
Oxidation: Sulfonyl chlorides or sulfonates.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-BUTYL-N-PHENYLTAURINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonic acid derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-BUTYL-N-PHENYLTAURINE involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. The amino group can engage in nucleophilic attacks on electrophilic centers, leading to covalent modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-[Butyl(phenyl)amino]ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonic acid group.
2-[Butyl(phenyl)amino]ethane-1-sulfonate: The sulfonic acid group is replaced with a sulfonate group.
2-[Butyl(phenyl)amino]ethane-1-sulfonyl chloride: The sulfonic acid group is replaced with a sulfonyl chloride group.
Uniqueness
N-BUTYL-N-PHENYLTAURINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a sulfonic acid group allows for versatile interactions with various chemical and biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
6199-87-7 |
|---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
2-(N-butylanilino)ethanesulfonic acid |
InChI |
InChI=1S/C12H19NO3S/c1-2-3-9-13(10-11-17(14,15)16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15,16) |
InChI Key |
BQLIKPMVSGIFQB-UHFFFAOYSA-N |
SMILES |
CCCCN(CCS(=O)(=O)O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCN(CCS(=O)(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


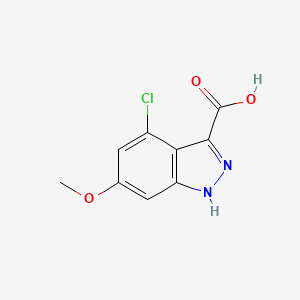

![4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613677.png)
![3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613678.png)
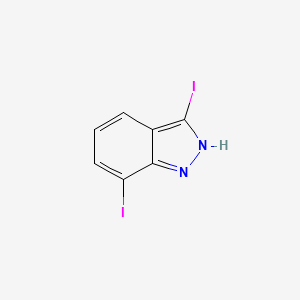
![7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613680.png)
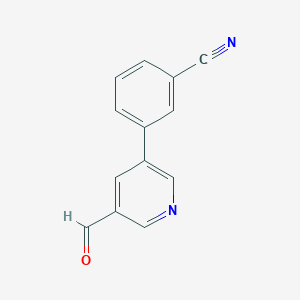
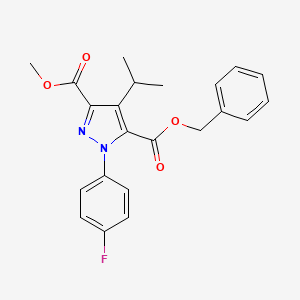
![4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613688.png)
![methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1613690.png)
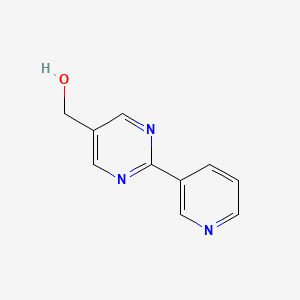
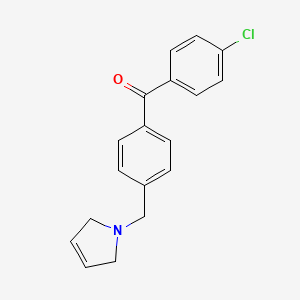
![3,5-dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613697.png)
